molecular formula C21H15BrN2O3 B10882147 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide

Katalognummer: B10882147
Molekulargewicht: 423.3 g/mol
InChI-Schlüssel: KNSNIRQGEVSWLC-FSJBWODESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a fluorenyl moiety, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 9-hydroxy-9H-fluorene-9-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .

Wissenschaftliche Forschungsanwendungen

N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism by which N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’~9~-[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C21H15BrN2O3

Molekulargewicht

423.3 g/mol

IUPAC-Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-9-hydroxyfluorene-9-carboxamide

InChI

InChI=1S/C21H15BrN2O3/c22-14-9-10-19(25)13(11-14)12-23-24-20(26)21(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,25,27H,(H,24,26)/b23-12+

InChI-Schlüssel

KNSNIRQGEVSWLC-FSJBWODESA-N

Isomerische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)O

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=C(C=CC(=C4)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.